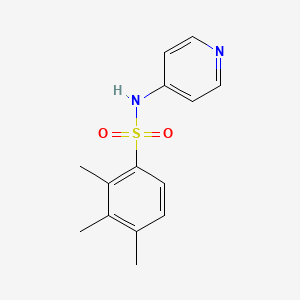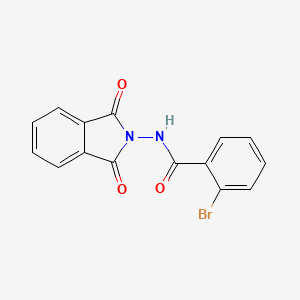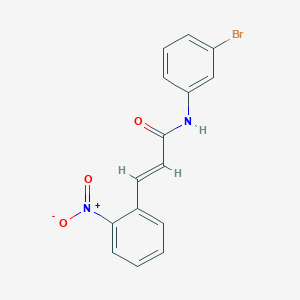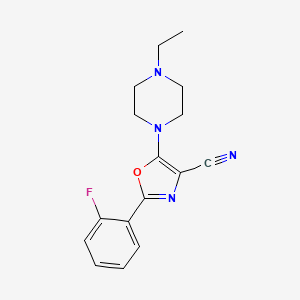![molecular formula C15H12FNO3 B5719835 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NVP-BEZ235 and is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.
Mechanism of Action
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene inhibits the PI3K and mTOR signaling pathways by binding to the ATP-binding sites of the respective enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
The inhibition of the PI3K and mTOR signaling pathways by 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has several advantages for lab experiments. It is a potent inhibitor of the PI3K and mTOR signaling pathways and has been shown to have anticancer and neuroprotective properties. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. The compound also has potential off-target effects that need to be taken into consideration when designing experiments.
Future Directions
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has several potential future directions for research. The compound has shown promise as a therapeutic agent for the treatment of various types of cancer and neurodegenerative diseases. Further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound. The compound can also be further investigated for its potential off-target effects and toxicity. In addition, combination therapies with other drugs can be explored to improve the efficacy of the compound.
Synthesis Methods
The synthesis of 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reaction of 4-(2-nitrovinyl)phenol with 1-fluoro-4-(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
The dual inhibition of PI3K and mTOR signaling pathways by 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has potential applications in various fields of scientific research. It has been shown to have anticancer properties and is being investigated as a potential therapeutic agent for the treatment of various types of cancer. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-fluoro-4-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-5-1-13(2-6-14)11-20-15-7-3-12(4-8-15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUJWYSFRQLUJZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-fluoro-4-({4-[(E)-2-nitroethenyl]phenoxy}methyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)





![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

